Sodium camphorsulfonate
CAS No.: 34850-66-3
Cat. No.: VC21194859
Molecular Formula: C10H16NaO4S
Molecular Weight: 255.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34850-66-3 |
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Molecular Formula | C10H16NaO4S |
Molecular Weight | 255.29 g/mol |
IUPAC Name | sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
Standard InChI | InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14); |
Standard InChI Key | RQBIDHXNCXLZRB-UHFFFAOYSA-N |
Isomeric SMILES | CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |
SMILES | CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |
Canonical SMILES | CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.[Na] |
Introduction
Chemical Properties and Structure
Molecular Structure and Formula
Sodium camphorsulfonate features a bicyclic structure derived from camphor with a sulfonate group attached at the 10-position and a sodium counter-ion. Its molecular components include 10 hydrogen atoms, 15 sodium and oxygen atoms combined, and 4 sulfur atoms, as represented in the elemental composition . The three-dimensional structure creates a chiral environment that makes it valuable for stereoselective applications.
Physical Properties
Sodium camphorsulfonate typically appears as a white crystalline powder with good solubility in water. This water solubility makes it particularly useful in aqueous reaction systems and pharmaceutical formulations. The compound demonstrates good stability under normal laboratory conditions, although it should be stored in airtight containers to prevent moisture absorption, which can affect its performance in sensitive applications.
Production Methods
Traditional Production Challenges
Conventional methods for producing sodium camphorsulfonate have historically faced several challenges. Traditional processes often resulted in products with poor color quality (yellowish appearance) and presented difficulties in the drying phase, which negatively impacted production efficiency and final product quality . These limitations necessitated the development of improved manufacturing techniques.
Advanced Production Technique
A novel production method has been developed to address the limitations of traditional approaches, focusing on improved decolorization, easier drying, higher yield, and better product appearance. This method involves the following process:
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Dissolution of camphorsulfonic acid in purified water
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Heating the solution to 60-80°C under continuous stirring
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Addition of activated carbon (GAC) for decolorization
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Hot filtration after 30-60 minutes of decolorization
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Transfer of filtrate to a clean reactor
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Heating to 80-95°C
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Addition of sodium bicarbonate to adjust pH to 6.0-7.0
Production Parameters and Optimization
Table 3.1: Optimized Production Parameters for Sodium Camphorsulfonate Synthesis
Parameter | Recommended Range | Optimal Conditions |
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Camphorsulfonic acid to water ratio | 1:0.5-5 by weight | 1:2-3.5 |
GAC consumption | 2-5% of acid weight | 3-3.5% |
Sodium bicarbonate amount | 38-55% of acid weight | 45-48% |
Decolorization time | 30-60 minutes | 45 minutes |
Initial heating temperature | 60-80°C | 65-70°C |
Secondary heating temperature | 80-95°C | 85-90°C |
pH adjustment range | 6.0-7.0 | 6.5-6.8 |
Spray drying inlet temperature | 130-150°C | 135-140°C |
Atomization frequency | 8000-10000 rpm | 9000-9500 rpm |
Air outlet temperature | 60-85°C | 75-80°C |
This optimized process significantly improves product quality while increasing production efficiency .
Applications and Uses
Chiral Resolution Applications
Sodium camphorsulfonate serves as an effective agent for separating enantiomers in chiral compounds. This application is particularly valuable in pharmaceutical research, where the purity of active pharmaceutical ingredients is crucial. The compound's ability to form diastereomeric salts with racemic mixtures allows for the physical separation of enantiomers through techniques such as fractional crystallization .
Analytical Chemistry Applications
In analytical chemistry, sodium camphorsulfonate functions as a chiral auxiliary, enhancing the accuracy of various analytical techniques. It is particularly useful in High-Performance Liquid Chromatography (HPLC) applications, where it helps determine the composition of complex mixtures and assess enantiomeric purity. The compound can be incorporated into mobile phases or used to derivatize analytes, improving separation and detection of stereoisomers .
Organic Synthesis Applications
As a reagent in organic synthesis, sodium camphorsulfonate aids in the formation of specific stereoisomers. This stereoselective capability is essential for developing new drugs and materials with precise three-dimensional structures. The compound can facilitate asymmetric reactions, leading to preferential formation of one stereoisomer over another, which is critical when the biological activity of a compound depends on its spatial configuration .
Polymer Chemistry Applications
Sodium camphorsulfonate has been investigated as a dopant in the electropolymerization of conducting polymers, particularly polypyrrole. Research has demonstrated that the use of this compound as a dopant can significantly influence the electrical conductivity, texture, and surface morphology of the resulting polymer materials .
Table 4.1: Comparison of Polypyrrole Properties with Different Dopants
Property | Polypyrrole with Sodium Camphorsulfonate | Polypyrrole with Conventional Dopants |
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Electrical Conductivity | Higher when prepared in three-compartment reactor | Typically lower |
Surface Morphology | Smoother surfaces with three-compartment reactor | Often rougher |
pH Stability During Synthesis | Progressive pH changes at anode in 3CR system | Less controlled in conventional systems |
Thermal Stability | Enhanced with proper doping conditions | Variable |
The research indicates that reactor configuration and temperature significantly impact the properties of sodium camphorsulfonate-doped polypyrrole, with three-compartment reactor systems yielding superior results in terms of conductivity and surface characteristics .
Biochemical and Pharmaceutical Applications
Enzyme Study Facilitation
Sodium camphorsulfonate plays a significant role in biochemical assays, helping researchers study enzyme activities and interactions in a more controlled manner. The compound can create specific chemical environments that allow for more precise investigation of enzyme kinetics and mechanisms. Its ability to form well-defined complexes with various proteins makes it valuable for studying structure-function relationships in biochemical systems .
Pharmaceutical Formulation Enhancement
In pharmaceutical applications, sodium camphorsulfonate is incorporated into drug formulations to improve the solubility and bioavailability of certain medications. This enhancement in pharmaceutical properties can lead to increased effectiveness in treating various conditions. The compound's ability to form stable salts with pharmaceutical ingredients often results in improved:
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Dissolution rates
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Absorption profiles
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Stability under storage conditions
Current Research and Future Perspectives
Recent Developments in Synthesis Methodology
Recent research has focused on optimizing production techniques to enhance the quality and efficiency of sodium camphorsulfonate synthesis. The development of spray drying methodologies has significantly improved the physical characteristics of the final product while reducing production time. These advancements have potential applications across multiple industries, from pharmaceutical manufacturing to materials science .
Emerging Applications in Materials Science
The use of sodium camphorsulfonate as a dopant in conducting polymers represents an expanding area of research with promising applications in electronic devices, sensors, and energy storage systems. Studies comparing different reactor configurations have demonstrated that the synthesis environment significantly impacts the properties of the resulting materials, opening new possibilities for tailored polymer development .
Future Research Directions
Future research on sodium camphorsulfonate may explore:
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Development of more environmentally friendly production methods
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Expansion of its applications in green chemistry
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Investigation of its potential in emerging pharmaceutical technologies
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Exploration of new polymer systems where it can serve as an effective dopant
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Optimization of its use in asymmetric synthesis for complex molecule construction
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